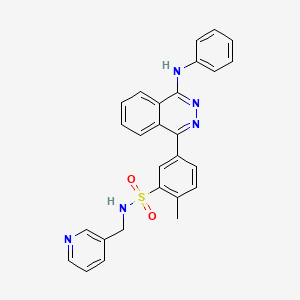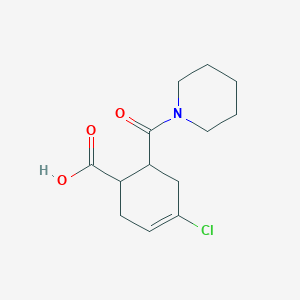
3-benzamido-N,N-diethylbenzamide
Descripción general
Descripción
3-Benzamido-N,N-diethylbenzamide is an organic compound with the molecular formula C17H20N2O It is a derivative of benzamide, characterized by the presence of a benzamido group at the third position and two diethyl groups attached to the nitrogen atom
Aplicaciones Científicas De Investigación
3-Benzamido-N,N-diethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor in the development of pharmaceutical agents.
Industry: It finds applications in the production of polymers, agrochemicals, and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamido-N,N-diethylbenzamide typically involves the condensation of 3-aminobenzamide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used include copper-based metal-organic frameworks, which promote oxidative coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzamido-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Mecanismo De Acción
The mechanism of action of 3-benzamido-N,N-diethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparación Con Compuestos Similares
N,N-Diethylbenzamide: A simpler analog without the benzamido group.
N,N-Dimethylbenzamide: Another analog with methyl groups instead of ethyl groups.
3-Aminobenzamide: The precursor used in the synthesis of 3-benzamido-N,N-diethylbenzamide.
Uniqueness: this compound is unique due to the presence of both the benzamido and diethyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-benzamido-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)18(22)15-11-8-12-16(13-15)19-17(21)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWBMBVSAFKJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4051327.png)
![(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B4051334.png)
![1,3-Diethyl 2-{[5-(propan-2-YL)-5H-[1,2,4]triazino[5,6-B]indol-3-YL]sulfanyl}propanedioate](/img/structure/B4051336.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4051343.png)


![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate](/img/structure/B4051385.png)

![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]butan-1-one](/img/structure/B4051413.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4051415.png)
![2-(2,4-dichlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4051424.png)
![3-(2-fluorobenzyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4051429.png)
![N-benzyl-N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4051436.png)
![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4051440.png)
